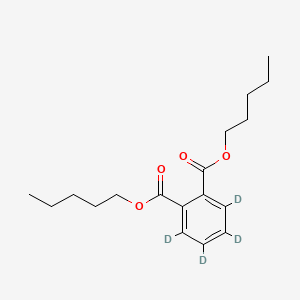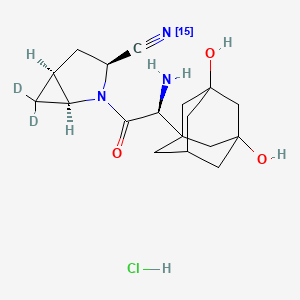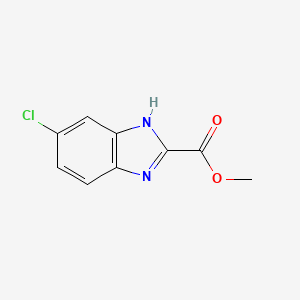
Phtalate de dipentyle-3,4,5,6-d4
Vue d'ensemble
Description
Dipentyl phthalate-3,4,5,6-d4 is a clear, colorless to light yellow liquid . It is practically odorless and may be used as a standard solution in the determination of phthalic acid esters in soil . It is also a plasticizer for PVC membrane electrodes .
Synthesis Analysis
The synthesis of Dipentyl phthalate-3,4,5,6-d4 involves washing the ester with aqueous Na2CO3, then distilled water. It is then dried with CaCl2 and distilled in a vacuum .Molecular Structure Analysis
The empirical formula of Dipentyl phthalate-3,4,5,6-d4 is C18D4H22O4 . It has a molecular weight of 310.42 . The compound is the dipentyl ester of benzene-1,2-dicarboxylic acid .Chemical Reactions Analysis
Dipentyl phthalate-3,4,5,6-d4 is combustible . It may react with strong oxidizing acids, which could cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
Dipentyl phthalate-3,4,5,6-d4 has a boiling point of 342 °C and a density of 1.036 g/mL at 25 °C . It is a clear colorless to light yellow liquid and is practically odorless .Applications De Recherche Scientifique
- Le phtalate de dipentyle-3,4,5,6-d4 sert d'étalon analytique dans les études environnementales. Les chercheurs l'utilisent pour calibrer et valider les spectromètres de masse à triple quadripôle en chromatographie gazeuse (GC-MS/MS) afin de détecter les retardateurs de flamme organophosphorés dans les matrices alimentaires .
Étalon analytique dans les études environnementales
Mécanisme D'action
Target of Action
Dipentyl phthalate-3,4,5,6-d4, also known as Amyl Phthalate-d4, is a deuterium-labeled version of Dipentyl phthalate It’s known that phthalates often target proteins involved in hormone regulation and can act as endocrine disruptors .
Mode of Action
It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Phthalates in general are known to interfere with hormone regulation pathways .
Pharmacokinetics
The incorporation of deuterium into drug molecules has been noted to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
Phthalates are known to have potential toxic effects and can cause adverse neurobehavioral impacts .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Dipentyl phthalate-3,4,5,6-d4 plays a significant role in biochemical reactions, particularly as a tracer in drug development and metabolic studies. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, allowing researchers to study its behavior in biological systems . Dipentyl phthalate-3,4,5,6-d4 interacts with various enzymes and proteins, including those involved in the metabolism of phthalates. These interactions help in understanding the metabolic pathways and the effects of phthalates on biological systems .
Cellular Effects
The effects of Dipentyl phthalate-3,4,5,6-d4 on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that phthalates, including Dipentyl phthalate-3,4,5,6-d4, can disrupt endocrine functions and alter the expression of genes involved in hormone regulation . This disruption can lead to various cellular effects, including changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Dipentyl phthalate-3,4,5,6-d4 exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in its metabolism, leading to changes in gene expression and cellular function . The deuterium labeling allows for precise tracking of these interactions, providing insights into the molecular mechanisms underlying the effects of phthalates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dipentyl phthalate-3,4,5,6-d4 change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that Dipentyl phthalate-3,4,5,6-d4 remains stable under controlled conditions, but its degradation products can have different biological activities . Long-term exposure to Dipentyl phthalate-3,4,5,6-d4 in in vitro and in vivo studies has shown potential adverse effects on cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Dipentyl phthalate-3,4,5,6-d4 vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause toxic or adverse effects . Studies have shown threshold effects, where specific dosages lead to significant changes in biological systems . Understanding these dosage effects is crucial for determining safe exposure levels and potential risks associated with Dipentyl phthalate-3,4,5,6-d4 .
Metabolic Pathways
Dipentyl phthalate-3,4,5,6-d4 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The deuterium labeling allows for the precise tracking of these metabolic processes, providing insights into the compound’s effects on metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in biological systems and its potential impact on health .
Transport and Distribution
Within cells and tissues, Dipentyl phthalate-3,4,5,6-d4 is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues, affecting its biological activity . Understanding the transport and distribution of Dipentyl phthalate-3,4,5,6-d4 is crucial for determining its effects on different biological systems .
Subcellular Localization
The subcellular localization of Dipentyl phthalate-3,4,5,6-d4 plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular localization of Dipentyl phthalate-3,4,5,6-d4 is essential for elucidating its mechanism of action and potential impact on cellular function .
Propriétés
IUPAC Name |
dipentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-3-5-9-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3/i7D,8D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKKHRVROFYTEK-CXRURWBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCC)C(=O)OCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745738 | |
| Record name | Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
358730-89-9 | |
| Record name | Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 358730-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)

